Cas no 1532423-83-8 (3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine)

3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- EN300-1147853
- 1532423-83-8
- AKOS019692496
-
- インチ: 1S/C10H13N3OS/c1-6-8(12-13(2)10(6)11)9-7(14-3)4-5-15-9/h4-5H,11H2,1-3H3
- InChIKey: FYKXUSVUHCRFOR-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C1C(C)=C(N)N(C)N=1)OC
計算された属性
- せいみつぶんしりょう: 223.07793322g/mol
- どういたいしつりょう: 223.07793322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147853-10g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1147853-1.0g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1147853-5g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1147853-1g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 1g |
$842.0 | 2023-10-25 | |
Enamine | EN300-1147853-0.25g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 0.25g |
$774.0 | 2023-10-25 | |
Enamine | EN300-1147853-0.5g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1147853-2.5g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1147853-0.05g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147853-0.1g |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine |
1532423-83-8 | 95% | 0.1g |
$741.0 | 2023-10-25 |
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 3-(3-Methoxythiophen-2-yl)-1,4-Dimethyl-1H-Pyrazol-5-Amine (CAS No. 1532423-83-8)
3-(3-Methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a complex organic compound with the CAS registry number 1532423-83-8. This compound belongs to the class of pyrazole derivatives, which are widely studied in the fields of medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. The structure of this compound consists of a pyrazole ring substituted with a methoxythiophene group at position 5 and methyl groups at positions 1 and 4, making it a valuable molecule for further exploration in drug discovery and advanced material applications.
The synthesis of 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves multi-step organic reactions, including nucleophilic substitution, condensation, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of pyrazole derivatives, reducing the overall cost and environmental impact of production processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Pyrazole derivatives are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. Studies have shown that 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine exhibits significant activity against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest its potential as a lead compound for developing treatments for Alzheimer's disease and other related conditions.
In addition to its biological applications, this compound has also been investigated for its electronic properties. The presence of the thiophene moiety introduces conjugation into the molecule, enhancing its ability to conduct electricity at the molecular level. This property makes it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine into polymer blends can significantly improve the charge transport properties of the resulting materials.
The stability and solubility of 3-(3-methoxythiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine are critical factors influencing its practical applications. Researchers have reported that this compound exhibits good thermal stability up to 200°C under inert conditions, making it suitable for high-throughput screening processes. Furthermore, its solubility in common organic solvents such as dichloromethane and dimethylformamide facilitates its use in various chemical reactions and analytical techniques.
From an environmental perspective, understanding the degradation pathways of 3-(3-methoxythiophen-2-yli)-1H-pyrazolamine is essential for assessing its ecological impact. Recent studies have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. This information is crucial for designing sustainable synthetic routes and waste management strategies.
In conclusion, 3-(3-methoxythiophen--yl)-dimethylpyrazolamine (CAS No. 153242--8) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in advancing both academic knowledge and industrial innovation.
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